Cas no 107624-14-6 ((2-Phenoxyphenyl)methanamine)

(2-Phenoxyphenyl)methanamine structure
(2-Phenoxyphenyl)methanamine structure
商品名:(2-Phenoxyphenyl)methanamine
CAS番号:107624-14-6
MF:C13H13NO
メガワット:199.24842
CID:858463
PubChem ID:17749841

(2-Phenoxyphenyl)methanamine 化学的及び物理的性質

名前と識別子

    • (2-Phenoxyphenyl)methanamine
    • (2-phenoxybenzyl)amine
    • (2-phenoxyphenyl)methylamine
    • 2-phenoxy-benzylamine
    • AC1Q53SZ
    • ACMC-20mb32
    • AGN-PC-01LQQ4
    • Benzenemethanamine, 2-phenoxy-
    • CTK0D6515
    • SureCN1196716
    • 1-(2-phenoxyphenyl)methanamine
    • C77749
    • DTXSID20590019
    • AKOS000261451
    • 107624-14-6
    • SCHEMBL1196716
    • CHEMBL5195142
    • SLY
    • CS-0416095
    • CCG-356690
    • STL414992
    • EN300-59205
    • インチ: InChI=1S/C13H13NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10,14H2
    • InChIKey: WXCFCNCGPYJALB-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)OC2=CC=CC=C2CN

計算された属性

  • せいみつぶんしりょう: 199.099714038g/mol
  • どういたいしつりょう: 199.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • PSA: 35.25000
  • LogP: 3.63790

(2-Phenoxyphenyl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-59205-2.5g
(2-phenoxyphenyl)methanamine
107624-14-6 91%
2.5g
$110.0 2023-02-09
Enamine
EN300-59205-0.5g
(2-phenoxyphenyl)methanamine
107624-14-6 91%
0.5g
$49.0 2023-02-09
Enamine
EN300-59205-5.0g
(2-phenoxyphenyl)methanamine
107624-14-6 91%
5.0g
$189.0 2023-02-09
Aaron
AR00859J-5g
(2-Phenoxyphenyl)methanamine
107624-14-6 97%
5g
$699.00 2025-01-23
A2B Chem LLC
AD78971-1g
(2-phenoxyphenyl)methanamine
107624-14-6 91%
1g
$102.00 2024-04-20
1PlusChem
1P008517-5g
(2-Phenoxyphenyl)methanamine
107624-14-6 97%
5g
$610.00 2023-12-26
Aaron
AR00859J-500mg
(2-Phenoxyphenyl)methanamine
107624-14-6 97%
500mg
$128.00 2025-01-23
Aaron
AR00859J-1g
(2-Phenoxyphenyl)methanamine
107624-14-6 97%
1g
$214.00 2025-01-23
Advanced ChemBlocks
P42740-5g
2-Phenoxy-benzylamine
107624-14-6 95%
5g
$1030 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P50750-1g
(2-Phenoxyphenyl)methanamine
107624-14-6 97%
1g
¥1809.0 2024-07-19

(2-Phenoxyphenyl)methanamine 関連文献

(2-Phenoxyphenyl)methanamineに関する追加情報

Introduction to (2-Phenoxyphenyl)methanamine and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (2-Phenoxyphenyl)methanamine (CAS No. 107624-14-6) stands out as a compound of considerable interest due to its unique structural properties and potential applications. This compound, characterized by its phenoxymethylamino functional group, has garnered attention in recent years for its role in various synthetic pathways and as a building block for more complex molecules.

The molecular structure of (2-Phenoxyphenyl)methanamine consists of a phenyl ring substituted with a phenoxy group at the 2-position, linked to an amine group through a methylene bridge. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis. The presence of both electron-donating (phenoxy) and electron-withdrawing (amine) groups allows for diverse chemical modifications, enabling the development of novel compounds with tailored functionalities.

In the realm of pharmaceutical research, (2-Phenoxyphenyl)methanamine has been explored as a precursor in the synthesis of bioactive molecules. Its structural motif is reminiscent of several pharmacophores found in therapeutic agents, suggesting potential applications in drug discovery. Recent studies have highlighted its utility in the preparation of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The amine group provides a nucleophilic site for further functionalization, while the phenoxymethyl moiety can be incorporated into larger scaffolds to enhance binding affinity and selectivity.

One notable application of (2-Phenoxyphenyl)methanamine is in the synthesis of ligands for metal-organic frameworks (MOFs). MOFs are porous materials with applications ranging from gas storage to catalysis. The compound's ability to act as a chelating agent allows it to form stable complexes with transition metals, facilitating the construction of highly ordered MOF structures. These materials are particularly valuable in carbon capture technologies and hydrogen storage systems, contributing to sustainable energy solutions.

The agrochemical industry has also shown interest in (2-Phenoxyphenyl)methanamine due to its potential as a precursor for herbicides and pesticides. Its structural features make it suitable for designing molecules that interact selectively with biological targets in plants, offering a pathway to develop more effective and environmentally friendly crop protection agents. Research is ongoing to optimize its derivatives for improved efficacy while minimizing ecological impact.

Advances in computational chemistry have further enhanced the understanding of (2-Phenoxyphenyl)methanamine's reactivity and applications. Molecular modeling studies predict its behavior in various reaction conditions, aiding chemists in designing efficient synthetic routes. These computational tools are indispensable in modern drug discovery pipelines, allowing for rapid screening of potential candidates before experimental validation.

The synthesis of (2-Phenoxyphenyl)methanamine itself presents an interesting challenge due to its delicate functional groups. Traditional methods often involve multi-step processes that require careful control of reaction conditions to avoid side products. However, recent innovations in catalytic systems have enabled more streamlined syntheses, reducing the number of steps and improving yields. Such advancements are crucial for scaling up production and making this compound more accessible for industrial applications.

Future research directions for (2-Phenoxyphenyl)methanamine include exploring its role in material science applications beyond MOFs. For instance, its incorporation into polymers could lead to novel materials with enhanced mechanical or electronic properties. Additionally, investigating its behavior under different environmental conditions may uncover new functionalities that could be exploited in green chemistry initiatives.

In conclusion, (2-Phenoxyphenyl)methanamine (CAS No. 107624-14-6) is a compound with multifaceted potential across various scientific disciplines. Its unique structure and reactivity make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly significant role in advancing chemical innovation.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd